REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([NH:12][NH2:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[C:14]([C:17](=[CH:23]N(C)C)[C:18]([O:20][CH2:21][CH3:22])=[O:19])(=O)[CH3:15]>C(O)C>[CH2:21]([O:20][C:18]([C:17]1[CH:23]=[N:13][N:12]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:11])([F:9])[F:10])=[CH:5][N:4]=2)[C:14]=1[CH3:15])=[O:19])[CH3:22]
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Name
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|
Quantity
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44 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)NN
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Name
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Quantity
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38.6 g
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Type
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reactant
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Smiles
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C(C)(=O)C(C(=O)OCC)=CN(C)C
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Name
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Quantity
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1000 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for five hours
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure to a residual oil
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Type
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WASH
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Details
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washed in succession with two 100 mL portions of aqueous 10% hydrochloric acid
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Type
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CUSTOM
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Details
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The organic layer was dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |